Dimethyl Aziridine-2,2-dicarboxylate
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Overview
Description
Dimethyl Aziridine-2,2-dicarboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound is of significant interest due to its high reactivity, which is attributed to the strain in the aziridine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Aziridine-2,2-dicarboxylate can be synthesized through several methods. One common approach involves the asymmetric synthesis from dimethyl meso- and racemic dibromosuccinate, dimethyl bromofumarate, and dimethyl bromomaleate by treating with optically active α-methylbenzylamine . Another method includes the coupling of alkenes and primary amines via an electrogenerated dication .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. The use of electrogenerated dications and other advanced techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl Aziridine-2,2-dicarboxylate undergoes various types of reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions are facilitated by the high strain energy of the aziridine ring, leading to the formation of alkylated products.
Cycloaddition Reactions: The compound can participate in cycloadditions with dipolarophiles to form five-membered heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as thiols, amines, and other electron-rich species. Reaction conditions often involve the use of bases like t-BuOK and solvents like t-BuOH .
Major Products Formed
The major products formed from these reactions include alkylated derivatives, five-membered heterocycles, and other complex organic molecules that are useful in various applications .
Scientific Research Applications
Dimethyl Aziridine-2,2-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl Aziridine-2,2-dicarboxylate involves the high reactivity of the aziridine ring, which undergoes nucleophilic ring-opening reactions. This reactivity is enhanced by the presence of electron-withdrawing groups, making the compound highly reactive towards nucleophiles . The compound targets thiol groups in proteins, leading to the formation of alkylated products that can inhibit protein function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Aziridine-2,3-dicarboxylate: This compound is similar in structure but differs in the position of the carboxylate groups.
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and have been explored for their biological activities.
Uniqueness
Dimethyl Aziridine-2,2-dicarboxylate is unique due to its specific reactivity profile and the position of the carboxylate groups, which influence its chemical behavior and applications. Its ability to undergo a wide range of reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
CAS No. |
98694-45-2 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
dimethyl aziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-4(8)6(3-7-6)5(9)11-2/h7H,3H2,1-2H3 |
InChI Key |
FDNMGQUWPNVDKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CN1)C(=O)OC |
Origin of Product |
United States |
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